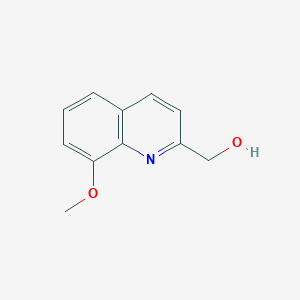

(8-Methoxyquinolin-2-yl)methanol

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(8-methoxyquinolin-2-yl)methanol |

InChI |

InChI=1S/C11H11NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-6,13H,7H2,1H3 |

InChI Key |

QBEJKVZTHOVWQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

(8-Methoxyquinolin-2-yl)methanol synthesis from 8-hydroxyquinoline

An In-depth Technical Guide to the Synthesis of (8-Methoxyquinolin-2-yl)methanol from 8-Hydroxyquinoline Derivatives

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (8-Methoxyquinolin-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The synthetic strategy commences from the readily available precursor, 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine), and proceeds through a robust, three-step sequence. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions that ensure high yield and purity. The core pathway involves: 1) O-methylation of the phenolic hydroxyl group to prevent side reactions and enhance stability, 2) Selective oxidation of the 2-methyl group to the corresponding aldehyde using selenium dioxide, and 3) Mild reduction of the aldehyde to the target primary alcohol. Each stage is detailed with step-by-step protocols, mechanistic insights, and justifications for the choice of reagents and conditions, providing researchers with a self-validating and reliable synthetic framework.

Introduction: The Significance of the 8-Oxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in chemistry, renowned for its potent metal-chelating properties.[1][2] This bidentate ligand forms stable complexes with a wide array of metal ions, a characteristic that has been exploited in applications ranging from analytical chemistry to the development of therapeutic agents for neurodegenerative diseases, cancer, and infectious diseases.[2][3][4] Modification of the 8-HQ core, such as the introduction of a methoxy group at the 8-position and a hydroxymethyl group at the 2-position, creates the target molecule, (8-Methoxyquinolin-2-yl)methanol. This derivatization modulates the scaffold's electronic properties, lipophilicity, and steric profile, offering a versatile platform for the development of novel compounds with tailored biological activities and material properties.

Synthetic Strategy and Retrosynthetic Analysis

A direct conversion of 8-hydroxyquinoline to (8-Methoxyquinolin-2-yl)methanol is impractical due to the need to introduce a functionalized carbon substituent at the C-2 position and modify the C-8 hydroxyl group. A more logical and efficient approach begins with 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine), which already incorporates the necessary C-2 methyl group.

The overall synthetic workflow is designed to address three primary transformations in a specific order to maximize yield and minimize competing side reactions:

-

Protection of the Hydroxyl Group: The acidic proton of the 8-hydroxyl group can interfere with subsequent reactions, particularly those involving strong bases or organometallic reagents. Therefore, it is strategically advantageous to first convert it to a methoxy ether, which is stable under the conditions required for the next steps.

-

Oxidation of the Methyl Group: The C-2 methyl group is benzylic-like and can be selectively oxidized. A direct, single-step oxidation to the alcohol is often difficult to control and can lead to over-oxidation to the aldehyde or carboxylic acid.[5] A more reliable strategy involves a two-step sequence: controlled oxidation to the intermediate aldehyde, followed by a selective reduction to the primary alcohol.

-

Selective Reduction: The final step requires a mild reducing agent that can convert the aldehyde to an alcohol without affecting the aromatic quinoline ring or the methoxy ether.

This multi-step approach provides clear, high-yielding transformations at each stage, facilitating purification and ensuring the integrity of the final product.

Step 1: Synthesis of 2-Methyl-8-methoxyquinoline (3)

The initial step focuses on the O-methylation of 8-hydroxy-2-methylquinoline. This is a crucial protective step that proceeds via a Williamson ether synthesis, an SN2 reaction between the phenoxide ion and a methylating agent.

Rationale for Reagent Selection

-

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic for this purpose. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) are common methylating agents. Dimethyl sulfate is often preferred for its higher reactivity and lower cost, though it is more toxic and requires careful handling.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. DMF effectively dissolves the reactants and facilitates the SN2 reaction.

Experimental Protocol: O-Methylation

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 8-Hydroxy-2-methylquinoline (2) | 1.0 | 159.18 | (e.g., 10.0 g) |

| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | (e.g., 21.7 g) |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 1.2 | 126.13 | (e.g., 9.5 g, 7.1 mL) |

| N,N-Dimethylformamide (DMF) | - | 73.09 | (e.g., 100 mL) |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 8-hydroxy-2-methylquinoline (10.0 g, 62.8 mmol) and anhydrous potassium carbonate (21.7 g, 157 mmol).

-

Add 100 mL of DMF to the flask.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (7.1 mL, 75.4 mmol) dropwise to the suspension over 15 minutes. Caution: Dimethyl sulfate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A precipitate will form. Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and dry it under vacuum.

-

Recrystallize the crude product from a hexane/ethyl acetate mixture to afford 2-methyl-8-methoxyquinoline (3) as a white solid.[6] A typical yield is around 90%.

Step 2 & 3: Conversion to (8-Methoxyquinolin-2-yl)methanol (1)

This conversion is most reliably achieved in a two-step sequence: oxidation of the methyl group to an aldehyde, followed by reduction to the primary alcohol.

Step 2: Selective Oxidation to 8-Methoxyquinoline-2-carbaldehyde (4)

The oxidation of the activated methyl group at the C-2 position can be accomplished using selenium dioxide (SeO₂). This reagent is highly effective for the oxidation of allylic and benzylic C-H bonds to carbonyl groups.[3]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Methyl-8-methoxyquinoline (3) | 1.0 | 173.21 | (e.g., 5.0 g) |

| Selenium Dioxide (SeO₂) | 1.1 | 110.96 | (e.g., 3.5 g) |

| Dioxane | - | 88.11 | (e.g., 100 mL) |

| Water | - | 18.02 | (e.g., 2 mL) |

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 2-methyl-8-methoxyquinoline (5.0 g, 28.9 mmol) in 100 mL of dioxane.

-

Add selenium dioxide (3.5 g, 31.8 mmol) and 2 mL of water to the solution. Caution: Selenium compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the mixture to reflux (approximately 101 °C) and maintain for 8-12 hours. The formation of a black selenium precipitate will be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite to remove the black selenium precipitate. Wash the pad with dioxane.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 8-methoxyquinoline-2-carbaldehyde (4) as a solid.[3] A typical yield is 60-70%.

Step 3: Reduction to (8-Methoxyquinolin-2-yl)methanol (1)

The final step involves the selective reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[7]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 8-Methoxyquinoline-2-carbaldehyde (4) | 1.0 | 187.20 | (e.g., 3.0 g) |

| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | (e.g., 0.9 g) |

| Methanol | - | 32.04 | (e.g., 75 mL) |

Procedure:

-

Dissolve 8-methoxyquinoline-2-carbaldehyde (3.0 g, 16.0 mmol) in 75 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In small portions, carefully add sodium borohydride (0.9 g, 24.0 mmol) to the stirred solution. Effervescence will be observed.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the aldehyde.

-

Quench the reaction by slowly adding ~20 mL of water.

-

Remove most of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain (8-Methoxyquinolin-2-yl)methanol (1) as a pure solid.

Conclusion

The synthesis of (8-Methoxyquinolin-2-yl)methanol from 8-hydroxy-2-methylquinoline is reliably accomplished through a strategic three-step process: O-methylation, oxidation, and reduction. This guide outlines a robust and reproducible pathway, providing detailed protocols and justifying the selection of reagents and conditions based on established chemical principles. By following this methodology, researchers in drug development and materials science can efficiently access this valuable substituted quinoline scaffold for further investigation and application.

References

-

Kitamura, C., Maeda, N., Kamada, N., Ouchi, M., & Yoneda, A. (2000). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1, (5), 657-662. [Link]

-

Chen, Y. L., Chen, Y. L., Tzeng, C. C., & Lu, C. M. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14356-14368. [Link]

-

Cavasotto, C. N., & Singh, N. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 1-10. [Link]

- Rose, J. D., & Henze, H. R. (1947). The Synthesis of Certain Substituted 8-Hydroxyquinolines. Journal of the American Chemical Society, 69(8), 2008-2009.

-

PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

Hamdy, N. A., et al. (2015). Synthesis and characterization of different ether and ester derivatives of 8-hydroxyquinoline. Molecules, 20(2), 2683-2700. [Link]

-

Roopan, S. M., Khan, F. N., Kumar, A. S., Hathwar, V. R., & Akkurt, M. (2011). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]

-

Zhu, S., Lin, Y., & Hong, X. (2023). Efficiently Aerobic Selective Oxidation of 3,7-Dichloro-8-Dichloro Methyl Quinoline to Quinclorac Over Copc-Mn(Oac)2-Hbr Catalysts. SSRN. [Link]

-

Hamzeh-Mivehroud, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4287. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (8-Methoxyquinolin-2-yl)methanol

Abstract

(8-Methoxyquinolin-2-yl)methanol is a heterocyclic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties, intended for researchers, scientists, and drug development professionals. Due to the specificity of this substitution pattern, direct and extensive experimental data is limited. Therefore, this document synthesizes known information from structurally related analogs and established chemical principles to present a robust predictive profile. We will delve into the compound's structural and electronic characteristics, predicted spectroscopic signatures, and key physicochemical parameters such as solubility and pKa. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers. The causality behind experimental choices is explained, providing a practical and scientifically rigorous resource for laboratory application.

Introduction and Molecular Context

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents, most notably antimalarials like quinine.[1] The introduction of specific substituents dramatically modulates the biological activity, solubility, and metabolic stability of the core. In (8-Methoxyquinolin-2-yl)methanol, two key functional groups are present:

-

8-Methoxy Group (-OCH₃): This electron-donating group on the benzene portion of the quinoline ring influences the electron density of the aromatic system and can participate in hydrogen bonding.

-

2-Hydroxymethyl Group (-CH₂OH): Positioned on the pyridine ring, this group introduces a primary alcohol, which can act as a hydrogen bond donor and acceptor, significantly impacting solubility and providing a reactive handle for further chemical modification. The proximity of the alcohol's oxygen to the quinoline nitrogen also creates the potential for intramolecular hydrogen bonding or for the molecule to act as a bidentate ligand for metal chelation, a property characteristic of 8-hydroxyquinolines.[2][3]

Proposed Synthetic Pathway

While numerous methods exist for quinoline synthesis, (8-Methoxyquinolin-2-yl)methanol is most practically prepared via the reduction of a suitable precursor, such as 8-methoxyquinoline-2-carbaldehyde. This transformation can be efficiently achieved using standard reducing agents like sodium borohydride.

Caption: Proposed synthesis of the title compound via aldehyde reduction.

Core Physicochemical Properties

The properties of (8-Methoxyquinolin-2-yl)methanol are dictated by its unique combination of an aromatic, basic nitrogenous core and polar functional groups. The following table summarizes its key predicted and calculated physicochemical data, benchmarked against related compounds.

| Property | Value / Predicted Value | Comments & Rationale |

| Molecular Formula | C₁₁H₁₁NO₂ | Calculated from structure. |

| Molecular Weight | 189.21 g/mol | Calculated from molecular formula.[4][5] |

| Appearance | White to off-white solid | Predicted based on similar quinoline derivatives.[3] |

| Melting Point | Not available. Expected to be > 70 °C. | 8-Hydroxyquinoline melts at 76 °C.[3] The addition of the methoxy and methyl alcohol groups will likely alter crystal packing and increase this value. |

| Boiling Point | > 270 °C (Predicted, with decomposition) | High boiling point is expected due to the aromatic core and hydrogen bonding capability. 8-Hydroxyquinoline boils at 276 °C.[3] |

| Aqueous Solubility | Sparingly soluble | The hydroxymethyl group enhances water solubility compared to a simple methylquinoline, but the overall aromatic system limits it. 8-Hydroxyquinoline is noted as insoluble in water.[6] |

| Organic Solvent Solubility | Soluble in DMSO, Methanol, Ethanol | Expected based on general solubility principles for polar organic molecules. |

| pKa (Conjugate Acid) | ~4.0 - 4.5 (Predicted) | The quinoline nitrogen is basic. The predicted pKa for the conjugate acid of the closely related quinoline-2-methanol is 4.09.[7] The electron-donating methoxy group at the 8-position may slightly increase basicity. |

| logP | ~1.5 - 1.8 (Predicted) | The predicted logP for quinoline-2-methanol is 1.45-1.63.[7] The logP for (8-Methoxyquinolin-5-yl)methanol is calculated at 1.74.[4] This indicates moderate lipophilicity. |

Predicted Spectroscopic Profile

For a researcher, predicting the spectroscopic signature is crucial for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (6H): Expected in the range of δ 7.0-8.5 ppm. The specific coupling patterns (doublets, triplets) will depend on their positions on the quinoline ring.

-

Methylene Protons (-CH₂OH, 2H): A singlet or doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet is predicted around δ 3.9-4.1 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet, whose chemical shift is concentration and solvent-dependent. D₂O exchange would confirm this peak.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals expected between δ 110-160 ppm.

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a clear fingerprint of the compound's functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

Aromatic C-H Stretch: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[8]

-

Aliphatic C-H Stretch: Medium-intensity bands from the methoxy and methylene groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[8]

-

C=C and C=N Stretches: Medium to strong bands in the 1500-1650 cm⁻¹ region are characteristic of the quinoline aromatic system.[8]

-

C-O Stretch: A strong band corresponding to the alcohol C-O stretch is expected in the 1050-1150 cm⁻¹ range. The ether C-O stretch from the methoxy group will also appear in this region, likely around 1250 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at m/z = 189.21.

-

Key Fragments: Common fragmentation pathways would include the loss of a hydroxyl radical (M-17), water (M-18), or formaldehyde (M-30) from the hydroxymethyl group.

Experimental Protocols for Property Determination

To move from prediction to empirical data, robust and validated protocols are essential. The following methods are standard in the field for determining key physicochemical properties.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility. The principle involves creating a saturated solution and measuring its concentration after equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of (8-Methoxyquinolin-2-yl)methanol to a known volume of purified water (e.g., 10 mg in 2 mL) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. A mechanical shaker or rotator is ideal.

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant.

-

Filtration (Optional but Recommended): Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is crucial to avoid overestimation of solubility.

-

Analysis: Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, using a standard calibration curve.

-

Calculation: The determined concentration is the aqueous solubility of the compound at that temperature.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Protocol: pKa Determination via UV-Vis Spectrophotometry

This method leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes as its ionization state changes. It is highly suitable for aromatic compounds like quinolines.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Sample Preparation: Add a small, constant amount of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid affecting the pH.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these wavelengths versus pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.

-

Reactivity, Stability, and Safety

Chemical Reactivity and Stability

-

Chelation: As a structural analog of 8-hydroxyquinoline, the compound is predicted to act as a bidentate ligand, coordinating with metal ions through the quinoline nitrogen and the alcohol oxygen. This property is of interest in the design of fluorescent sensors and metal-sequestering agents.[9]

-

Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid under appropriate conditions.

-

Storage: The compound should be stored in a cool, dry, dark place to prevent potential degradation. It is expected to be stable under standard laboratory conditions.[10]

Caption: Conceptual diagram of metal ion chelation by the title compound.

Safety and Handling

No specific toxicology data is available for (8-Methoxyquinolin-2-yl)methanol. However, based on related quinoline structures, appropriate precautions are necessary.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]

-

Hazards: Related compounds like 8-methoxy-2-methylquinoline are classified as harmful if swallowed and can cause serious eye damage.[12][13] Assume similar potential hazards for the title compound.

-

First Aid:

Conclusion

(8-Methoxyquinolin-2-yl)methanol is a molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit largely predictive, overview of its physicochemical properties, grounded in the established behavior of its constituent functional groups and closely related analogs. The detailed spectroscopic predictions and robust experimental protocols herein offer researchers a solid foundation for synthesizing, identifying, and utilizing this compound in their work. The potential for metal chelation, coupled with the reactivity of the hydroxymethyl group, makes it a versatile platform for the development of novel chemical entities.

References

-

MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available from: [Link]

-

PubChem. 8-Methoxy-2-Methylquinoline. Available from: [Link]

-

Roopan, S. M., et al. (2011). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1542. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals, 2(4). Available from: [Link]

-

ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]

-

Gotor-Fernández, V., et al. (2024). Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. Advanced Synthesis & Catalysis. Available from: [Link]

-

PubChem. 8-Methylquinoline. Available from: [Link]

-

Royal Society of Chemistry. (2011). Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis. Dalton Transactions. Available from: [Link]

-

National Institute of Standards and Technology. Mequinol - NIST WebBook. Available from: [Link]

-

European Chemicals Agency (ECHA). Substance Information - Quinine. Available from: [Link]

-

Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available from: [Link]

-

Wikipedia. 8-Hydroxyquinoline. Available from: [Link]

-

ResearchGate. (2022, May 27). Reactivity vs selectivity of quinone methides: Synthesis of pharmaceutically important molecules, toxicity and biological applications. Available from: [Link]

-

ResearchGate. FTIR difference spectra of methoxy species formed by methanol.... Available from: [Link]

-

Natural Products Magnetic Resonance Database. Quinoline-2-methanol (NP0023934). Available from: [Link]

-

PubChemLite. (2-methylquinolin-4-yl)methanol (C11H11NO). Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

MDPI. (2024, August 21). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Available from: [Link]

-

ChemRxiv. (2023). A Machine-Learned "Chemical Intuition" to Overcome Spectroscopic Data Scarcity. Available from: [Link]

-

ChemRxiv. (2024). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. Available from: [Link]

-

Chair of Analytical Chemistry, University of Tartu. pKa values bases. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. (8-Methoxy-quinolin-5-yl)-methanol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. toku-e.com [toku-e.com]

- 7. NP-MRD: Showing NP-Card for Quinoline-2-methanol (NP0023934) [np-mrd.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 8-Methoxy-2-Methylquinoline | C11H11NO | CID 316986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 8-Methoxy-2-methylquinolin-4-ol | 15644-89-0 [sigmaaldrich.com]

(8-Methoxyquinolin-2-yl)methanol CAS number and molecular weight

[1][2][3]

Executive Summary

(8-Methoxyquinolin-2-yl)methanol (CAS: 155527-46-1 ) is a specialized heterocyclic building block belonging to the quinoline family. Distinguished by the presence of an electron-donating methoxy group at the 8-position and a reactive hydroxymethyl handle at the 2-position, this compound serves as a critical intermediate in the synthesis of bio-imaging probes and pharmaceutical agents.

Its structural uniqueness lies in the 8-methoxyquinoline (8-MQ) fluorophore, which is widely exploited in coordination chemistry to design "turn-on" fluorescent sensors for metal ions, particularly Zinc (Zn²⁺). Additionally, it functions as a pharmacophore scaffold in medicinal chemistry for the development of kinase inhibitors and agents targeting neurodegenerative pathways.

Physicochemical Specifications

| Property | Data |

| CAS Number | 155527-46-1 |

| Chemical Name | (8-Methoxyquinolin-2-yl)methanol |

| Synonyms | 8-Methoxy-2-quinolinemethanol; 2-(Hydroxymethyl)-8-methoxyquinoline |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |

| pKa (Calculated) | ~4.5 (Quinoline nitrogen) |

| Melting Point | 98–100 °C (Lit.[1] range for analogous quinolinemethanols) |

Synthetic Methodologies

The synthesis of (8-Methoxyquinolin-2-yl)methanol typically proceeds via the functionalization of 8-methoxy-2-methylquinoline (quinaldine derivative). The most robust protocol involves a two-step oxidation-reduction sequence.

Protocol A: SeO₂ Oxidation & NaBH₄ Reduction (Primary Route)

This route is preferred for its scalability and the availability of the starting material.

-

Oxidation (Aldehyde Formation):

-

Reagents: 8-Methoxy-2-methylquinoline, Selenium Dioxide (SeO₂), 1,4-Dioxane.

-

Procedure: The starting material is refluxed with SeO₂ in wet dioxane. The methyl group at the 2-position is selectively oxidized to the carbaldehyde (8-methoxyquinoline-2-carbaldehyde) due to its benzylic-like activation.

-

Purification: Filtration to remove selenium byproducts, followed by concentration.

-

-

Reduction (Alcohol Formation):

-

Reagents: 8-Methoxyquinoline-2-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol.

-

Procedure: The crude aldehyde is dissolved in methanol at 0°C. NaBH₄ is added portion-wise. The reaction is typically complete within 1–2 hours.

-

Workup: Quench with water/dilute HCl, extract with Dichloromethane (DCM), and dry over MgSO₄.

-

Yield: Typically 70–85% over two steps.

-

Protocol B: Reduction of Carboxylic Ester

Alternatively, if 8-methoxyquinoline-2-carboxylic acid is available, it can be esterified (MeOH/H₂SO₄) and subsequently reduced using Lithium Aluminum Hydride (LiAlH₄) in THF. This route avoids selenium waste but requires strictly anhydrous conditions.

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis of (8-Methoxyquinolin-2-yl)methanol via the SeO₂ oxidation route.

Structural & Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.05 ppm (s, 3H): Distinct singlet corresponding to the -OCH₃ group at position 8.

-

δ 4.90 ppm (s, 2H): Singlet for the benzylic -CH₂OH protons.

-

δ 5.0–5.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

-

δ 7.0–8.2 ppm (m, 5H): Aromatic quinoline protons. The coupling pattern will show the characteristic splitting of the quinoline ring system.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Observed peak at m/z 190.1 .[1]

-

Applications in R&D

A. Fluorescent Zinc Sensing (The 8-MeOTQA Probe)

The primary application of this scaffold is in the synthesis of Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) , a highly sensitive fluorescent probe for Zinc (Zn²⁺) in biological systems.

-

Mechanism: The 8-methoxyquinoline moiety acts as a fluorophore. In the absence of Zn²⁺, the lone pair on the benzylic amine quenches fluorescence via Photoinduced Electron Transfer (PET) . Upon binding Zn²⁺, the PET process is blocked, resulting in a strong fluorescence "turn-on" response.

-

Significance: The 8-methoxy group sterically hinders solvent coordination to the metal center, enhancing the quantum yield compared to non-substituted analogs.

B. Medicinal Chemistry

In drug discovery, the (8-methoxyquinolin-2-yl)methanol scaffold is used to introduce the quinoline pharmacophore into larger molecules via:

-

Etherification: Coupling with alkyl halides to form ether linkages.

-

Amination: Conversion to the chloride (using SOCl₂) followed by displacement with amines to generate bioactive ligands.

-

Target Classes: Metalloproteinase inhibitors, kinase inhibitors, and potential therapeutics for Alzheimer's disease (due to metal chelation properties).

Visualization: Zn²⁺ Sensing Mechanism

Figure 2: Conversion of the alcohol to the 8-MeOTQA sensor and its mechanism of action for Zinc detection.

Safety & Handling

-

Hazards: Like many quinolines, this compound should be treated as a potential irritant.

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent oxidation of the benzylic alcohol to the aldehyde over long periods.

-

PPE: Standard laboratory PPE (gloves, safety goggles, lab coat) is mandatory. Handle in a fume hood, especially when using SeO₂ or SOCl₂ during derivatization.

References

-

AK Scientific. (8-Methoxyquinolin-2-yl)methanol Product Page. Retrieved from

-

Google Patents. Heteroaryl compounds and methods of use thereof (CA2800618C). Retrieved from

-

Royal Society of Chemistry. Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe.[2] Dalton Transactions. Retrieved from

-

PubChem. 8-Methoxy-2-methylquinoline (Precursor Data). Retrieved from

-

Sigma-Aldrich. 8-Methoxy-2-methylquinoline Product Specification. Retrieved from

Sources

- 1. CA2800618C - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]

- 2. Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Comprehensive Spectroscopic Characterization of (8-Methoxyquinolin-2-yl)methanol: A Mechanistic and Analytical Guide

Executive Summary

(8-Methoxyquinolin-2-yl)methanol is a highly versatile bidentate/tridentate ligand precursor and a critical intermediate in the synthesis of bioactive quinoline derivatives. The precise structural elucidation of this molecule is paramount, as the substitution pattern on the quinoline ring system profoundly influences its chemical reactivity, chelation geometry, and biological activity. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of (8-Methoxyquinolin-2-yl)methanol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Elucidation Strategy

Our analytical approach relies on orthogonal spectroscopic techniques to build a self-validating structural model. NMR provides atomic-level connectivity, FT-IR confirms the presence of key functional groups (hydroxyl and methoxy), and high-resolution MS determines the exact mass and structural fragments.

Analytical workflow for the structural validation of (8-Methoxyquinolin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the proton and carbon framework of the quinoline core. The chemical shifts are heavily influenced by the electron-withdrawing nature of the heterocyclic nitrogen and the electron-donating methoxy group at the C-8 position.

Mechanistic Causality of Chemical Shifts

The nitrogen atom in the quinoline ring exerts a strong inductive and resonance deshielding effect on the adjacent positions. As noted in standard1 [1], protons at the C-2 and C-4 positions are significantly deshielded. In (8-Methoxyquinolin-2-yl)methanol, the C-2 position is substituted, leaving H-4 as the most downfield doublet (~8.15 ppm). Conversely, the methoxy group at C-8 acts as a strong

1H and 13C NMR Data Tables

Table 1: Expected

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Causality |

| H-4 | 8.15 | Doublet (d) | 1H | 8.5 | Deshielded by the adjacent pyridine ring current and N-atom. |

| H-6 | 7.45 | Pseudo-triplet (t) | 1H | 8.0 | Meta to methoxy; typical aromatic splitting. |

| H-5 | 7.40 | Doublet (d) | 1H | 8.0 | Ortho/meta coupling on the carbocyclic ring. |

| H-3 | 7.35 | Doublet (d) | 1H | 8.5 | Adjacent to the C-2 hydroxymethyl substitution. |

| H-7 | 7.08 | Doublet (d) | 1H | 7.5 | Shielded by the +M effect of the C-8 methoxy group. |

| -CH | 4.92 | Singlet (s) | 2H | - | Deshielded by adjacent oxygen and aromatic ring. |

| -OCH | 4.05 | Singlet (s) | 3H | - | Typical methoxy resonance. |

| -OH | 4.20 | Broad Singlet (br s) | 1H | - | Exchangeable proton; shift varies with concentration/H-bonding. |

Table 2: Expected

| Carbon Type | Chemical Shift ( | Assignment Causality |

| C-2 (Quaternary) | 159.2 | Highly deshielded by N-atom and adjacent oxygenated carbon. |

| C-8 (Quaternary) | 155.1 | Directly attached to the electronegative methoxy oxygen. |

| C-8a (Quaternary) | 139.5 | Bridgehead carbon adjacent to nitrogen. |

| C-4 (CH) | 136.8 | Conjugated position in the pyridine ring. |

| C-4a (Quaternary) | 128.2 | Bridgehead carbon. |

| C-6 (CH) | 126.7 | Aromatic methine. |

| C-5 (CH) | 119.8 | Aromatic methine. |

| C-3 (CH) | 119.2 | Aromatic methine adjacent to C-2 substituent. |

| C-7 (CH) | 108.5 | Highly shielded by the ortho-methoxy group. |

| -CH | 64.8 | Aliphatic carbon attached to hydroxyl oxygen. |

| -OCH | 56.2 | Aliphatic carbon attached to ether oxygen. |

Mass Spectrometry (LC-MS/MS)

Electrospray Ionization (ESI) is the preferred ionization technique due to the basicity of the quinoline nitrogen, which readily accepts a proton to form the

Fragmentation Pathways

As documented in studies of2 [2], quinoline derivatives undergo highly predictable collision-induced dissociation (CID). The primary fragmentation of (8-Methoxyquinolin-2-yl)methanol involves the neutral loss of water (-18 Da) from the hydroxymethyl group, yielding a stable resonance-stabilized cation at

Proposed ESI-MS/MS fragmentation pathway of (8-Methoxyquinolin-2-yl)methanol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. We utilize Attenuated Total Reflectance (ATR) to avoid the moisture interference common in KBr pellet preparations.

Table 3: Key FT-IR Vibrational Modes (ATR, cm

| Wavenumber (cm | Vibrational Mode | Diagnostic Significance |

| ~3350 (broad) | O-H stretching | Confirms the primary alcohol. Broadening is caused by intermolecular hydrogen bonding. |

| 3055 | C-H stretching (aromatic) | Indicates the |

| 2940, 2835 | C-H stretching (aliphatic) | Corresponds to the methoxy and methylene groups. |

| 1600, 1565, 1505 | C=C and C=N stretching | Characteristic skeletal vibrations of the quinoline heteroaromatic ring. |

| 1265 | C-O stretching (asymmetric) | Diagnostic for the aryl-alkyl ether (methoxy group). |

| 1110 | C-O stretching (symmetric) | Diagnostic for the primary alcohol (-CH |

| 830, 750 | =C-H out-of-plane bending | Confirms the substitution pattern on the aromatic rings. |

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols integrate built-in system suitability and validation checks.

NMR Acquisition Protocol

-

Sample Preparation: Dissolve 15 mg of (8-Methoxyquinolin-2-yl)methanol in 0.6 mL of deuterated chloroform (CDCl

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl -

Instrument Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching (ATM) and gradient shimming to achieve a line width at half height (LWHH) of < 1.0 Hz for the TMS signal. Validation: Poor shimming will artificially broaden the closely spaced aromatic doublets (H-3/H-5/H-6), leading to erroneous

-coupling calculations. -

Acquisition: Acquire the

H spectrum with 16 scans and a relaxation delay (D1) of 1.5 seconds. For

LC-MS/MS Protocol

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the quinoline nitrogen to form the

ion. -

System Suitability Test (SST): Inject a blank (methanol) followed by a standard calibration mix (e.g., Reserpine) to verify mass accuracy (< 5 ppm error) and ensure no carryover exists in the column.

-

Sample Injection: Dilute the compound to 1

g/mL in 50:50 Water:Acetonitrile. Inject 2 -

MS/MS Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Apply a collision energy (CE) ramp from 15 to 35 eV to capture the full spectrum of fragmentation (loss of H

O vs. loss of CH

FT-IR (ATR) Protocol

-

Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm

resolution) to subtract atmospheric CO -

Sample Analysis: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample. Causality: Insufficient pressure leads to weak signal intensity, particularly in the high-frequency O-H stretching region.

-

Acquisition: Collect 32 scans at 4 cm

resolution. Process the data using baseline correction and atmospheric suppression algorithms.

References

- Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.

- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (PMC).

Sources

Engineering Quinoline-Based Fluorescent Probes: Mechanisms, Design, and Bioimaging Applications

Executive Summary

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the non-invasive visualization of dynamic cellular processes. Among the myriad of available fluorophores, the quinoline scaffold—a privileged heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine moiety—has emerged as a highly modular and robust platform[1]. Its inherent biocompatibility, large Stokes shift, and easily tunable photophysical properties make it an ideal candidate for rational probe design[2].

This technical guide explores the mechanistic foundations of quinoline-based fluorescent probes, analyzes their diverse applications in metal ion sensing and disease biomarker imaging, and provides a self-validating experimental framework for novel probe characterization.

Photophysical Mechanisms of Quinoline Probes

The efficacy of a quinoline probe relies on the precise engineering of its electronic state. By functionalizing the quinoline core with specific electron-donating or electron-withdrawing groups, researchers can predictably manipulate its fluorescence through several core mechanisms[2].

Photoinduced Electron Transfer (PET)

PET is the most prevalent mechanism for designing "turn-on" fluorescent sensors. In a typical PET-based quinoline probe, a receptor moiety (often containing a lone pair of electrons, such as an amine) is separated from the quinoline fluorophore by a short spacer.

-

The OFF State: Upon excitation of the fluorophore, an electron from the receptor's highest occupied molecular orbital (HOMO) transfers to the fluorophore's HOMO, quenching the fluorescence via non-radiative decay[3].

-

The ON State: When the target analyte (e.g., a metal ion or proton) binds to the receptor, the lone pair is coordinated, lowering the receptor's HOMO energy level below that of the fluorophore. This blocks the electron transfer, restoring strong fluorescence emission[3].

Fig 1: Photoinduced Electron Transfer (PET) mechanism in quinoline-based fluorescent probes.

Intramolecular Charge Transfer (ICT)

Unlike PET, which typically acts as an on/off switch, ICT involves the redistribution of electron density across a conjugated donor-acceptor (D-π-A) system upon excitation. Binding of an analyte to either the donor or acceptor alters the electron density, resulting in a measurable shift in both absorption and emission wavelengths (bathochromic or hypsochromic shifts)[4]. This allows for ratiometric sensing, which is inherently self-calibrating and eliminates artifacts caused by variations in probe concentration or excitation intensity[5].

Key Applications in Target Detection

Quinoline derivatives have been successfully deployed across a spectrum of biological and environmental targets. The nitrogen atom in the quinoline ring acts as an excellent Lewis base, making it particularly suited for transition metal coordination.

Metal Ion Sensing (Zn²⁺ and Cu²⁺)

Zinc is the second most abundant transition metal in the human body, playing critical roles in neurotransmission and enzyme regulation[6]. Quinoline-based probes like OQAA (2-oxo-2-(quinolin-8-ylamino)acid) have been engineered to overcome poor water solubility, exhibiting excellent fluorescence enhancement specifically for Zn²⁺ over competing ions like Cd²⁺ and Fe²⁺[7]. Furthermore, conformational restriction strategies—such as using a 1,2-cyclohexanediamine skeleton in the TQDACH probe—have been shown to drastically enhance both fluorescence intensity and Zn/Cd selectivity[8].

For copper sensing, dual-functional probes such as 8-hydroxyquinoline-2-carboxaldehyde have been developed to detect both Zn²⁺ and Cu²⁺ simultaneously through distinct mechanisms (Excimer formation vs. ICT inhibition), offering a differential colorimetric approach[5],[9].

Biomarker and Disease Imaging

Beyond metal ions, quinoline scaffolds are pivotal in diagnosing neurodegenerative diseases. For instance, the Q-tau 4 probe utilizes a donor-acceptor architecture to selectively image tau aggregates in Alzheimer's disease models. It operates via an environment-sensitive molecular rotor mechanism, displaying a 3.5-fold selectivity for tau fibrils over Aβ fibrils and a nanomolar binding affinity (

Additionally, two-photon (TP) quinoline probes like QNO have been synthesized for real-time tracking of nitric oxide (NO) in live tissues. QNO leverages a PET mechanism to achieve a 12-fold fluorescence enhancement and can penetrate tissues up to 180 μm deep without photobleaching[3].

Quantitative Performance Summary

| Probe Name | Target Analyte | Primary Mechanism | Limit of Detection (LOD) | Binding Constant ( | Ref |

| OQAA | Zn²⁺ | ICT / Coordination | - | [7] | |

| TQDACH | Zn²⁺ | Conformational Restriction | - | - | [8] |

| Q-tau 4 | Tau Aggregates | Molecular Rotor (Turn-on) | 16.6 nM ( | - | |

| QNO | Nitric Oxide (NO) | PET Inhibition | 0.084 μM | - | [3] |

| Probe 1 (8-HQ) | Zn²⁺ / Cu²⁺ | Excimer / ICT Inhibition | 4.21 μM / 1.47 μM | ||

| cys-pH | pH (Mitochondria) | ICT | pH range 6.5–10.0 | pKa 8.53 | [4] |

Standardized Experimental Protocol for Probe Validation

To ensure scientific integrity and trustworthiness, the validation of a novel quinoline-based probe must follow a self-validating workflow. The following step-by-step methodology details the critical In Vitro Spectroscopic Titration phase, which establishes causality between analyte presence and signal generation.

Fig 2: Standardized validation workflow for novel quinoline-based fluorescent probes.

Protocol: In Vitro Spectroscopic Titration & Stoichiometric Validation

Objective: To determine the limit of detection (LOD), binding stoichiometry, and binding affinity (

Step 1: Preparation of Stock Solutions

-

Synthesize and purify the quinoline probe (verify via ¹H/¹³C NMR and HR-MS)[10].

-

Prepare a 1.0 mM stock solution of the probe in a spectroscopic-grade solvent (e.g., DMSO or CH₃CN).

-

Causality Check: Quinoline probes often suffer from aggregation-caused quenching (ACQ) in purely aqueous media. Dilute the stock to a working concentration (e.g., 10 μM) in a biologically relevant buffer (e.g., HEPES, pH 7.4) containing a co-solvent (e.g., 10-50% DMSO) to maintain solubility[7].

Step 2: Fluorescence Titration Assay

-

Record the baseline fluorescence emission spectrum of the 10 μM probe solution.

-

Gradually add aliquots of the target analyte (e.g., 0 to 10 equivalents of Zn²⁺).

-

Record the emission spectra after each addition, allowing 2-3 minutes for complexation equilibrium.

-

Data Processing: Plot the fluorescence intensity at the maximum emission wavelength (

) against the analyte concentration. Calculate the LOD using the equation

Step 3: Job's Plot Analysis (Continuous Variation Method)

-

Prepare a series of solutions where the total concentration of the probe and analyte is kept constant (e.g., 50 μM), but the molar fraction of the probe (

) varies from 0 to 1. -

Measure the fluorescence intensity for each fraction.

-

Plot

(change in intensity) versus

Step 4: Benesi-Hildebrand Analysis for Binding Affinity

-

Utilize the titration data to construct a Benesi-Hildebrand plot. For a 1:1 binding stoichiometry, plot

versus -

The binding constant (

) is derived from the ratio of the intercept to the slope. A higher

Step 5: Interference and Selectivity Assays

-

Introduce biologically relevant competing ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cd²⁺) at 10x the concentration of the target analyte[7].

-

A robust probe must maintain its "turn-on" or ratiometric signal exclusively in the presence of the target, proving that the coordination cavity is sterically and electronically optimized for the specific analyte[8].

References

- Nur Syamimi Mohamad et al.

- "Quinoline-based fluorescent zinc sensors with enhanced fluorescence intensity, Zn/Cd selectivity and metal binding affinity by conformational restriction", Dalton Transactions (RSC Publishing).

- "Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic

- "“Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking", ACS Sensors, 2021.

- "Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues", Analytical Chemistry, 2013.

- "Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review", Nanobioletters, 2022.

- "A quinoline-salt-based fluorescent probe for precise monitoring of pH changes on mitochondria and water", ResearchG

- "Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging", Journal of the American Chemical Society, 2018.

- "A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach", Photochemical & Photobiological Sciences (RSC Publishing).

- "8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+", SSRN.

- "Development of a quinoline-derived turn-on fluorescent probe for real time detection of hydrazine and its applications in environment and bioimaging", ResearchG

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-based fluorescent zinc sensors with enhanced fluorescence intensity, Zn/Cd selectivity and metal binding affinity by conformational restriction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. researchgate.net [researchgate.net]

The Quinoline Scaffold: From Natural Origins to Advanced Synthetic Therapeutics

Executive Summary

The quinoline nucleus (benzo[b]pyridine) is a privileged pharmacophore that has fundamentally shaped modern medicinal chemistry. From its serendipitous discovery in the bark of the Cinchona tree to its modern iterations as broad-spectrum fluoroquinolones and targeted anticancer agents, quinoline derivatives represent a cornerstone of pharmacotherapeutics [[1]](). This technical guide provides an in-depth analysis of the natural origins, advanced extraction methodologies, structural evolution, and mechanistic validation of quinoline compounds, designed for researchers and drug development professionals.

Natural Sources & Biosynthetic Origins

Quinoline alkaloids are widely distributed across diverse biological kingdoms, serving as a rich reservoir for drug discovery.

-

Botanical Sources : The most historically significant source is the bark of the Cinchona species, which yields quinine, quinidine, cinchonine, and cinchonidine [[2]](). The Rutaceae family, particularly Dictamnus species (e.g., D. angustifolius, D. dasycarpus), is another critical source, producing robustine and dictamnine 2.

-

Microbial & Marine Sources : Recent bioprospecting has identified novel quinoline and quinazoline alkaloids from marine microorganisms and endophytic fungi, expanding the structural diversity beyond terrestrial plants 3.

Causality in Nature : Why do these compounds exhibit such potent human bioactivity? Plants and microbes biosynthesize these nitrogenous heterocycles as evolutionary defense mechanisms against herbivores and competing pathogens . This evolutionary pressure has fine-tuned the quinoline pharmacophore to interact efficiently with highly conserved biological targets, such as DNA structures and vital enzymatic pathways.

Advanced Extraction and Isolation Protocols

Historically, the isolation of quinoline alkaloids relied on exhaustive, time-consuming Soxhlet extraction. However, modern phytochemical workflows demand higher efficiency and the preservation of thermolabile functional groups.

Causality of Method Selection : Microwave-Assisted Extraction (MAE) is prioritized over traditional maceration. Microwave radiation induces dipole rotation and ionic conduction within the solvent matrix. This causes rapid, localized volumetric heating and cellular rupture, drastically enhancing the mass transfer of intracellular alkaloids into the solvent while reducing extraction time from hours to minutes [[4]]().

Protocol 1: Microwave-Assisted Extraction (MAE) & Isolation of Quinine

Self-Validating System: This protocol incorporates an internal standard (caffeine) added prior to extraction. This allows researchers to quantify recovery efficiency and validate the absence of matrix-induced signal suppression during downstream LC-MS analysis 4.

-

Biomass Preparation : Pulverize Cinchona officinalis bark to a fine powder (14 mesh) to maximize the surface-area-to-volume ratio. Weigh exactly 25 mg into 2 mL microtubes.

-

Solvent Addition : Add 1 mL of 65% aqueous ethanol (EtOH). Rationale: 65% EtOH provides the optimal dielectric constant to absorb microwave energy while maintaining sufficient polarity to dissolve alkaloid salts [[4]](). Spike with the caffeine internal standard.

-

Microwave Irradiation : Subject the mixture to MAE at 130 °C for 34 minutes.

-

Phase Separation : Centrifuge the extract at 8000 rpm for 15 minutes to separate the solid marc from the liquid extract.

-

Acid-Base Partitioning : Acidify the supernatant with 0.1 M HCl (pH ~2) and wash with hexane to remove lipophilic impurities (waxes, chlorophyll). Basify the aqueous layer with NH₄OH to pH 10 to convert quinoline salts into their uncharged free-base form, then extract with chloroform.

-

Chromatographic Purification : Subject the concentrated chloroform extract to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate to isolate pure quinoline fractions 5.

Workflow for the isolation of quinoline alkaloids from natural biomass.

Synthetic Analogs and Structural Evolution

The structural versatility of the quinoline core allows for extensive functionalization, leading to diverse therapeutic classes.

-

Antimalarials : 4-aminoquinolines like chloroquine revolutionized malaria treatment. To combat resistant Plasmodium strains, modern drug design focuses on hybrid molecules. For instance, novel tetrahydropyridine-appended 8-aminoquinoline derivatives exhibit potent dual efficacy against both chloroquine-sensitive (3D7) and resistant (RKL-9) strains 6.

-

Antibacterials : The development of fluoroquinolones involved the addition of a fluorine atom at C6 and a piperazine ring at C7 of the 4-quinolone nucleus. These modifications transformed weak antibacterial agents into potent, broad-spectrum "topoisomerase poisons" (e.g., ciprofloxacin, moxifloxacin) that convert bacterial gyrase into cellular toxins 7.

-

Anticancer Agents : Quinoline derivatives exert antiproliferative effects by intercalating into DNA or inhibiting receptor tyrosine kinases. The scaffold's ability to integrate antiproliferative and radiosensitizing properties makes it highly valuable in oncology [[1]]().

Quantitative Bioactivity Profile

| Compound Class | Specific Analog | Target / Strain | Bioactivity Metric |

| Natural Alkaloid | Quinine | Cinchona Bark Extract | Yield: 3.82 mg/g (MAE) |

| 8-Aminoquinoline Hybrid | Compound 40c | P. falciparum (3D7) | EC₅₀: 1.99 µM |

| 8-Aminoquinoline Hybrid | Compound 40c | P. falciparum (RKL-9) | EC₅₀: 5.69 µM |

| Quinoline-Triazine Hybrid | Compound 40d | β-hematin formation | IC₅₀: 4.54 ± 0.16 µM |

Mechanisms of Action and Target Engagement

The pharmacological success of quinolines is rooted in precise molecular targeting.

Antimalarial Target (Hemozoin Biocrystallization) : During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (Fe²⁺ which rapidly oxidizes to Fe³⁺). To survive, the parasite detoxifies heme by polymerizing it into insoluble, non-toxic hemozoin (β-hematin) crystals. Quinoline antimalarials accumulate in the acidic food vacuole, bind to the porphyrin ring of free heme, and cap the growing polymer chain. This halts biocrystallization, leading to a lethal accumulation of toxic drug-heme complexes that lyse the parasite's membranes 6.

Mechanism of action of quinoline antimalarials via hemozoin biocrystallization inhibition.

Self-Validating Biological Assay Protocols

To evaluate the antimalarial potential of novel quinoline analogs, researchers utilize cell-free assays that isolate the specific mechanism of action.

Protocol 2: In Vitro β-Hematin Crystallization Inhibition Assay

Causality & Validation : Why use a cell-free β-hematin assay instead of whole-parasite screening initially? Whole-cell assays are confounded by drug efflux pumps and membrane permeability. By measuring the inhibition of β-hematin (the synthetic equivalent of hemozoin) in a controlled buffer, we isolate the pure physicochemical binding affinity of the quinoline analog to heme 6. The assay is self-validating: Chloroquine is used as a positive control (ensuring 100% inhibition at high concentrations), and a vehicle-only well serves as the negative baseline (0% inhibition).

-

Hemin Preparation : Dissolve porcine hemin in 0.1 M NaOH to create a 4 mM stock solution. (Caution: Hemin is light-sensitive; perform steps under low-light conditions).

-

Compound Incubation : In a 96-well plate, add 50 µL of the quinoline test compound (serially diluted in DMSO) to 50 µL of the hemin stock.

-

Initiation of Crystallization : Add 100 µL of 0.5 M sodium acetate buffer (pH 4.4) to each well. Rationale: This simulates the acidic environment of the Plasmodium food vacuole and triggers spontaneous crystallization.

-

Incubation : Seal the plate and incubate at 37 °C for 48 hours.

-

Washing & Quantification : Centrifuge the plate to pellet the β-hematin crystals. Critical Step : Wash the pellet three times with DMSO. Why? DMSO solubilizes unreacted free hemin but cannot dissolve polymerized β-hematin. This ensures that the subsequent colorimetric reading only measures successfully formed crystals.

-

Readout : Dissolve the washed β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ based on the dose-response curve.

Future Perspectives

References

-

A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents - SciSpace. SciSpace. 7

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. 2

-

Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing.

-

Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. International Journal of Chemical Studies. 1

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC - NIH. 6

-

Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC - NIH. 3

-

Discovery and isolation of novel quinolinone compounds. Benchchem. 5

-

Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. MDPI. 4

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Basic Mechanisms of Action for Quinoline Compounds in Biological Systems

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of crucial therapeutic agents for a variety of diseases, most notably malaria and cancer.[3][4] This guide provides a detailed exploration of the fundamental mechanisms through which quinoline compounds exert their effects on biological systems. We will delve into their interactions with key cellular components and pathways, offering insights for researchers, scientists, and drug development professionals.

The versatility of the quinoline ring allows for extensive structural modifications, giving rise to a diverse library of compounds with distinct biological targets.[2] This structural adaptability is central to their ability to function through multiple mechanisms of action, which often include direct interaction with nucleic acids, inhibition of essential enzymes, and the generation of cellular stress.

Core Mechanisms of Action

The biological activity of quinoline compounds is multifaceted, with the specific mechanism being highly dependent on the substitution pattern of the quinoline core and the overall physicochemical properties of the molecule. The primary mechanisms can be broadly categorized as follows:

-

Interaction with DNA: Direct binding to and interference with the function of DNA.

-

Enzyme Inhibition: Targeting key enzymes involved in cellular processes like DNA replication, transcription, and signal transduction.

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that lead to cellular damage.

-

Ionophoric Activity: Facilitating the transport of ions across biological membranes.

DNA Intercalation and Groove Binding

A primary and well-established mechanism of action for many quinoline derivatives is their ability to intercalate into the DNA double helix.[5] This process involves the insertion of the planar aromatic quinoline ring system between the base pairs of DNA.

Causality of Experimental Choices: To investigate DNA intercalation, researchers employ techniques that can detect the physical interaction between the compound and DNA, as well as the resulting structural changes in the DNA. Viscometry is a classic method where an increase in the viscosity of a DNA solution upon addition of the compound suggests intercalation, as the DNA helix lengthens and becomes more rigid.[6] Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, are also pivotal. A bathochromic (red) shift and hypochromism in the UV-Vis spectrum of the quinoline compound upon binding to DNA are indicative of intercalation. Fluorescence quenching or enhancement of the compound or a DNA-bound dye like ethidium bromide can also provide evidence of this interaction.

Certain quinoline compounds, particularly those with specific side chains, can also bind to the minor groove of the DNA.[7][8][9][10] This interaction is often driven by hydrogen bonding and van der Waals forces between the compound and the DNA backbone or base pairs.

Experimental Protocol: DNA Intercalation Analysis by UV-Visible Spectroscopy

Objective: To determine if a quinoline compound intercalates into DNA by observing changes in its UV-Visible absorption spectrum.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically using the absorbance at 260 nm.

-

-

Titration:

-

In a quartz cuvette, place a fixed concentration of the quinoline compound.

-

Record the initial UV-Visible spectrum (typically from 200-500 nm).

-

Incrementally add small aliquots of the ctDNA solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the spectrum.

-

-

Data Analysis:

-

Observe the changes in the absorption spectrum of the quinoline compound.

-

A bathochromic shift (shift to longer wavelengths) and hypochromism (decrease in molar absorptivity) in the absorption maxima of the quinoline are indicative of DNA intercalation.

-

Enzyme Inhibition

Quinoline derivatives are known to inhibit a variety of enzymes that are critical for cellular function and survival. This inhibitory activity is a key contributor to their therapeutic effects, particularly in cancer and infectious diseases.

a) Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[3] Many quinoline-based compounds function as topoisomerase "poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death.[1][5] Both Topoisomerase I and Topoisomerase II can be targeted by different quinoline derivatives.[3][11][12][13]

Causality of Experimental Choices: The ability of a compound to inhibit topoisomerase is typically assessed using a DNA relaxation assay. In this assay, supercoiled plasmid DNA is incubated with the topoisomerase in the presence and absence of the test compound. If the compound inhibits the enzyme, the supercoiled DNA will not be relaxed into its open circular form. To distinguish between catalytic inhibitors and poisons, a cleavage assay is performed. This assay detects the accumulation of the covalent DNA-enzyme intermediate, a hallmark of topoisomerase poisons.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

Objective: To assess the inhibitory effect of a quinoline compound on the catalytic activity of human Topoisomerase I.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I reaction buffer, and human Topoisomerase I enzyme.

-

Add the quinoline compound at various concentrations. Include a positive control (e.g., camptothecin) and a negative control (vehicle solvent).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-drug control.

-

Caption: Quinoline compounds can act as topoisomerase poisons.

b) Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating processes such as cell growth, proliferation, and survival.[14] Dysregulation of kinase activity is a common feature of cancer. Numerous quinoline derivatives have been developed as potent kinase inhibitors, targeting key players like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[5][14][15][16]

Causality of Experimental Choices: To identify and characterize kinase inhibitors, a tiered approach is often used. Initial screening is typically performed using in vitro biochemical assays that measure the phosphorylation of a substrate by the target kinase.[17][18] These can be radiometric assays using radiolabeled ATP or non-radiometric assays using fluorescence or luminescence detection.[17] Once a hit is identified, further studies are conducted to determine its potency (IC50), selectivity against a panel of other kinases, and mechanism of inhibition (e.g., ATP-competitive, non-competitive).[17][19][20] Cellular assays are then employed to confirm that the compound can inhibit the kinase in a biological context and elicit the desired downstream effects.[18][19]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline compound against a specific protein kinase.

Methodology:

-

Reagents:

-

Recombinant protein kinase.

-

Kinase-specific substrate peptide.

-

ATP.

-

Kinase reaction buffer.

-

Luminescent kinase assay kit (e.g., Kinase-Glo®).

-

-

Assay Procedure:

-

In a white, opaque 96-well or 384-well plate, add the quinoline compound at a range of concentrations (serial dilution).

-

Add the kinase and substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

-

Stop the reaction and measure the remaining ATP levels by adding the luminescent detection reagent. The light output is proportional to the amount of ATP remaining and inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Induction of Oxidative Stress

Some quinoline compounds can induce oxidative stress within cells by promoting the generation of reactive oxygen species (ROS), such as superoxide anions (O2•−) and hydrogen peroxide (H2O2).[21][22][23] This can occur through various mechanisms, including interference with mitochondrial respiration or redox cycling of the quinoline molecule itself. The resulting accumulation of ROS can lead to damage of cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptosis.[22]

Causality of Experimental Choices: The generation of intracellular ROS is commonly measured using fluorescent probes. Dihydroethidium (DHE) is used to detect superoxide, while 2',7'-dichlorofluorescein diacetate (DCFDA) is used for hydrogen peroxide and other peroxyl radicals.[22] Following treatment of cells with the quinoline compound, the increase in fluorescence of these probes can be quantified using flow cytometry or fluorescence microscopy. To confirm that the observed cytotoxicity is mediated by ROS, experiments are often repeated in the presence of an antioxidant, such as N-acetylcysteine (NAC), which should rescue the cells from the compound's effects.[22]

Caption: Induction of oxidative stress by quinoline compounds.

Ionophoric Activity and Disruption of pH Homeostasis

A classic example of this mechanism is the antimalarial action of chloroquine. In the acidic digestive vacuole of the Plasmodium parasite, chloroquine, a weak base, becomes protonated and trapped, leading to its accumulation.[24][25] This accumulation is thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[26] The parasite normally polymerizes heme into hemozoin, but chloroquine is believed to cap the growing hemozoin crystals, preventing further polymerization.[26] The buildup of free heme leads to oxidative stress and parasite death.[4]

Causality of Experimental Choices: The accumulation of weak base drugs like chloroquine in acidic compartments can be studied using fluorescent dyes that are sensitive to pH, such as acridine orange. In live-cell imaging experiments, the accumulation of the dye in acidic organelles can be observed, and the effect of the quinoline compound on this accumulation can be quantified. The inhibition of hemozoin formation can be assessed in vitro by measuring the conversion of heme to hemozoin in the presence of the compound.

Summary of Mechanisms and Associated Pathologies

| Mechanism of Action | Primary Cellular Target(s) | Associated Therapeutic Area(s) | Key Quinoline Examples |

| DNA Intercalation | DNA | Cancer | Doxorubicin, Mitoxantrone[1][5] |

| Topoisomerase Inhibition | Topoisomerase I/II | Cancer | Camptothecin derivatives, Amsacrine[1][5][27] |

| Kinase Inhibition | Protein Kinases (e.g., EGFR, VEGFR) | Cancer | Neratinib, Cabozantinib[14][15][16] |

| Oxidative Stress | Mitochondria, Redox enzymes | Cancer, Neurodegenerative Diseases | 8-hydroxyquinoline derivatives[23] |

| Heme Polymerization Inhibition | Heme | Malaria | Chloroquine, Quinine, Mefloquine[24] |

Conclusion